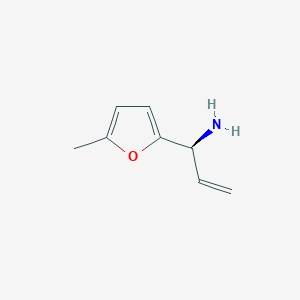

(1S)-1-(5-Methyl(2-furyl))prop-2-enylamine

Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are organic compounds containing a nitrogen atom bonded to a stereocenter, a carbon atom with four different substituents. This arrangement results in non-superimposable mirror images called enantiomers. The ability to synthesize a single, pure enantiomer is of paramount importance in modern chemistry. nih.gov This is because the biological systems in our bodies, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers of a drug can have vastly different pharmacological effects; one may be therapeutic while the other could be inactive or even harmful. nih.govrsc.org

Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, making them crucial building blocks in drug discovery and development. nih.govacs.org They are widely used as intermediates for producing active pharmaceutical ingredients (APIs), fine chemicals, and agrochemicals. nih.gov The synthesis of these enantiomerically pure amines is a major focus of organic synthesis, with methods like catalytic asymmetric hydrogenation and enzymatic resolutions being at the forefront of this research. acs.orgscispace.comnih.gov

Role of Furan (B31954) Moieties in Diverse Chemical Scaffolds

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another key feature of the target molecule. This moiety is prevalent in a vast number of natural products and biologically active compounds. researchgate.netarctomsci.combldpharm.com The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biological targets like enzymes and receptors. researchgate.net Its aromaticity contributes to the stability of the molecules in which it is found. researchgate.net

Furan derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netarctomsci.com Furthermore, the furan scaffold is considered a valuable intermediate in synthetic transformations, allowing for the construction of more complex molecular architectures. google.comqub.ac.ukgoogle.com The development of new methods to create substituted chiral furans is an active and intriguing area of organic chemistry. google.comqub.ac.ukgoogle.com

Academic Research Context of (1S)-1-(5-Methyl(2-furyl))prop-2-enylamine

While broad research into chiral amines and furan derivatives is extensive, specific academic studies focusing solely on this compound are not widely available in published literature. The compound, identified by its CAS number 1212830-53-9, is available from commercial suppliers, which indicates its use in research or as a building block for more complex molecules.

The synthesis of this compound likely starts from readily available furan derivatives. A plausible precursor is 5-methylfurfural, which can be derived from biomass sources like 5-hydroxymethylfurfural (B1680220) (HMF). scispace.com The synthesis would then involve the formation of the three-carbon side chain and the stereoselective introduction of the amine group. General methods for the enantioselective synthesis of allylic amines, such as metal-catalyzed amination of olefins, provide a potential route to this specific chiral compound. acs.orgorganic-chemistry.org

The research interest in this compound would lie in its potential as a chiral building block. The combination of the chiral amine, the versatile furan ring, and the reactive allyl group makes it a candidate for the synthesis of novel, biologically active compounds. Further research would be needed to explore its specific properties and potential applications.

Compound Data

Below are tables detailing the properties of the primary compound discussed and a related precursor.

Table 1: this compound

| Property | Value |

|---|---|

| CAS Number | 1212830-53-9 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Data not available |

Table 2: 5-Methylfurfural (Potential Precursor)

| Property | Value |

|---|---|

| CAS Number | 620-02-0 |

| Molecular Formula | C₆H₆O₂ |

| Molecular Weight | 110.11 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 73-75 °C at 12 mmHg |

| Density | 1.107 g/mL at 25 °C |

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(1S)-1-(5-methylfuran-2-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C8H11NO/c1-3-7(9)8-5-4-6(2)10-8/h3-5,7H,1,9H2,2H3/t7-/m0/s1 |

InChI Key |

FDIUPLOCSCZDOU-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@H](C=C)N |

Canonical SMILES |

CC1=CC=C(O1)C(C=C)N |

Origin of Product |

United States |

Stereochemical Control and Chiral Induction in the Synthesis of 1s 1 5 Methyl 2 Furyl Prop 2 Enylamine

Chiral Ligand Design and Optimization for Enantioselectivity

The enantioselectivity of transition metal-catalyzed allylic aminations is predominantly governed by the chiral ligand coordinated to the metal center. The design of these ligands is a highly active area of research, aiming to create a well-defined chiral pocket around the metal that dictates the facial selectivity of the nucleophilic attack. For the synthesis of chiral allylic amines, iridium and palladium catalysts are most commonly employed, with ligand choice being critical for success. nih.govacs.org

Phosphoramidites are a prominent class of ligands, particularly in iridium-catalyzed reactions. nih.gov These ligands often possess multiple stereogenic elements, such as a binaphthyl (BINOL) backbone and a chiral amine component, which work in concert to induce high enantioselectivity. nih.gov Another successful class of ligands for palladium-catalyzed reactions are phosphinooxazolines (PHOX), which feature a tunable steric environment that can be optimized for specific substrates. capes.gov.br

The optimization process involves systematically modifying the ligand structure to enhance catalytic activity and stereoselectivity. For instance, in PHOX ligands, altering the size of an alkoxymethyl group can significantly impact the reaction's outcome. capes.gov.br Similarly, for phosphoramidite (B1245037) ligands used with iridium catalysts, the specific diastereomer of the ligand can lead to dramatic differences in the enantiomeric excess (ee) of the product. nih.gov The development of polymer-supported ligands also represents a significant advance, facilitating catalyst recovery and reuse, which is crucial for sustainable and continuous flow processes. capes.gov.br

Table 1: Effect of Chiral Ligand on Enantioselectivity in a Model Allylic Amination

| Entry | Metal Catalyst | Chiral Ligand Type | Substituent on Ligand | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| 1 | Iridium | Phosphoramidite | (S)-BINOL, (R,R)-bis(phenethyl)amino | 98 |

| 2 | Iridium | Phosphoramidite | (R)-BINOL, (R,R)-bis(phenethyl)amino | 85 |

| 3 | Palladium | PHOX | -CH₂OCH₃ | 95 |

| 4 | Palladium | PHOX | -CH₂OiPr | 89 |

This table presents illustrative data based on typical findings in the field to demonstrate the impact of ligand structure on enantioselectivity.

Diastereoselective Pathways in Furan-Substituted Prop-2-enylamine Synthesis

When the substrate already contains a stereocenter, the focus of the synthesis shifts to diastereoselectivity. In the context of synthesizing furan-substituted prop-2-enylamines, if the starting material is a chiral, racemic allylic acetate (B1210297), the reaction can proceed via a dynamic kinetic asymmetric transformation. In such processes, the metal catalyst and chiral ligand control the formation of one specific diastereomer from the mixture of starting enantiomers.

Alternatively, diastereoselectivity can be achieved through substrate control, where the inherent stereochemistry of the starting material directs the stereochemical outcome of the reaction. For example, in the synthesis of complex molecules, the stereochemistry of a pre-existing amino acid residue can direct the stereoselective alkylation at a different position, often with high diastereomeric ratios. acs.org The efficiency of this stereochemical information transfer is a key consideration in multi-step syntheses. acs.org

Mechanisms of Stereocontrol in Allylic Amine Formations

The mechanism of stereocontrol is intimately linked to the choice of the transition metal catalyst. Iridium and palladium, while both effective for allylic amination, often operate through different mechanistic pathways, leading to distinct stereochemical outcomes.

In many iridium-catalyzed systems, the reaction is believed to proceed via an "outer-sphere" mechanism. nih.gov In this pathway, the iridium catalyst activates the allylic substrate to form a π-allyl-iridium intermediate. The amine nucleophile then attacks this intermediate from the face opposite to the metal complex, without prior coordination to the iridium center. nih.gov The stereochemistry of the final product is thus determined by the facial bias imposed by the chiral ligand on the π-allyl intermediate. nih.gov

Palladium-catalyzed allylic aminations can be more complex. While outer-sphere attack is possible, an "inner-sphere" mechanism, where the amine nucleophile first coordinates to the palladium center before migratory insertion, can also occur. Furthermore, palladium catalysts can promote the isomerization of the branched, kinetically favored product to the linear, thermodynamically more stable product. acs.org This isomerization can erode the stereochemical integrity of the product. However, the use of specific nucleophiles, like aziridines, has been shown to favor the formation of the branched product without subsequent isomerization. acs.org

Key Mechanistic Steps in Iridium-Catalyzed Allylic Amination:

Formation of a π-allyliridium(I) complex from the allylic substrate.

Outer-sphere attack of the amine nucleophile on the π-allyl ligand. nih.gov

Formation of a zwitterionic iridium(I) olefin complex. nih.gov

Deprotonation and subsequent product release to regenerate the active catalyst. nih.gov

Influence of Substrate Structure on Stereochemical Outcome

The structure of the allylic substrate plays a crucial role in determining the stereochemical outcome of the amination reaction. The electronic and steric properties of the substituents on the allyl group can influence both the reactivity and the selectivity of the transformation.

For instance, in palladium/copper dual-catalyzed systems, allylic acetates substituted with various aromatic rings, including electron-donating and electron-withdrawing groups, have been shown to react with high yields and excellent enantioselectivities. acs.org Notably, a furyl-substituted allyl acetate also performed well in this system, suggesting that the synthesis of (1S)-1-(5-Methyl(2-furyl))prop-2-enylamine via this method is highly feasible. acs.org

Table 2: Influence of Allylic Substrate on Reaction Outcome in a Model Pd/Cu-Catalyzed Amination

| Entry | Allylic Acetate Substituent (R) | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| 1 | Phenyl | 92 | 96 |

| 2 | 4-Methoxyphenyl | 95 | 97 |

| 3 | 4-Nitrophenyl | 88 | 95 |

| 4 | 2-Furyl | 90 | 94 |

Data is illustrative and based on findings reported for similar systems. acs.org

Reaction Mechanisms and Mechanistic Studies of 1s 1 5 Methyl 2 Furyl Prop 2 Enylamine and Analogues

Investigation of Furan (B31954) Ring Reactivity and Transformations

The furan ring is an electron-rich aromatic heterocycle whose reactivity is central to the chemical profile of furan-containing molecules. Its aromaticity is less pronounced than that of benzene, making it susceptible to a wider range of reactions, including additions and ring-opening, in addition to substitution. youtube.com

The furan ring can undergo cleavage under various conditions, a reaction that is both a challenge in maintaining structural integrity and a synthetic opportunity for creating linear, acyclic compounds. These reactions often proceed via oxidation, which dearomatizes the ring to form highly reactive intermediates. urfu.ru

One common mechanism involves oxidation to an unstable unsaturated 1,4-dicarbonyl species. urfu.ru For instance, the metabolic oxidation of furan itself proceeds via cytochrome P450 to form cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde (B1249045). nih.gov This dialdehyde is a potent electrophile that readily reacts with cellular nucleophiles. nih.govnih.gov Similarly, the chemical oxidation of furans can be achieved using reagents like N-Bromosuccinimide (NBS), which leads to oxidative dearomatization. researchgate.net

The conditions of the reaction can control the extent of ring-opening. In the context of furfuryl alcohol polymerization, the presence of water and the type of acidic initiator are determining factors for the degree of ring cleavage, which results in the formation of carbonyl-containing moieties like ketones and esters within the polymer structure. mdpi.com A proposed mechanism for the formation of polysubstituted furans from dimethylsulfonium acylmethylides involves a tandem sequence that includes a 4π ring opening of a zwitterionic intermediate to form an enolate. rsc.org

More advanced catalytic methods have also been developed. For example, cobalt catalysts can promote the asymmetric ring-opening of related 2,5-dihydrofurans. The proposed mechanism involves a [2+2]-cycloaddition of a cobalt vinylidene species to the alkene, followed by a β-O elimination to open the ring. nih.gov

Table 1: Examples of Furan Ring-Opening Reactions and Key Mechanistic Steps

| Reaction Type | Reagent/Catalyst | Key Intermediate(s) | Mechanism Highlights | Source(s) |

|---|---|---|---|---|

| Metabolic Oxidation | Cytochrome P450 | cis-2-Butene-1,4-dial (BDA) | P450-catalyzed oxidation to a reactive dialdehyde. | nih.gov |

| Chemical Oxidation | N-Bromosuccinimide (NBS) | Spirocyclic intermediate | Oxidative dearomatization/spirocyclization/aromatization sequence. | researchgate.net |

| Tandem Reaction | Sulfonium Ylides | Zwitterionic intermediate, enolate | Michael addition, intramolecular nucleophilic addition, 4π ring opening, elimination. | rsc.org |

| Catalytic Ring-Opening | Cobalt Vinylidene | Metallacycle | [2+2]-cycloaddition followed by β-O elimination. | nih.gov |

| Acid-Catalyzed Polymerization | Acidic Initiators | Carbonyl moieties | Ring cleavage during polymerization, influenced by water content. | mdpi.com |

Due to its moderate aromaticity, the furan ring can participate in addition reactions where the π system acts as a nucleophile. youtube.com Electrophilic addition reactions are common, where an electrophile attacks the electron-rich ring, typically at the α-position (C2 or C5). youtube.comfiveable.me A classic example is the Friedel-Crafts alkylation, which has been shown to occur at the C(2) position of furfurylamines. researchgate.net The initial addition of an electrophile to the furan ring can lead to a carbocation intermediate, which is stabilized by the heteroatom. youtube.com

Conversely, the furan ring can also be the target of nucleophilic attack, especially after activation. wikipedia.orglibretexts.org In a domino reaction involving N-tosylfurfurylamines, the furan α-carbon atom first acts as a nucleophile in a Friedel-Crafts reaction and subsequently as an electrophile, undergoing an intramolecular nucleophilic attack by an amino group. researchgate.net This demonstrates the dual reactivity of the furan ring.

Enantioselective additions to furans are of significant interest for creating chiral molecules. researchgate.net Chiral Lewis acid catalysts, such as Co(II)-salen complexes or BINOL/Ti complexes, have been successfully employed in enantioselective Friedel-Crafts reactions between furans and glyoxalates, yielding chiral furanyl hydroxyacetates. researchgate.net Furthermore, electrophilic fluorination of furan-like structures (glycals) using Selectfluor™ has been shown to proceed with subsequent nucleophilic addition at the anomeric center, offering a route to fluorinated compounds. nih.gov

Detailed Studies of Amine Reactivity and Bond Formations

The amine group in (1S)-1-(5-Methyl(2-furyl))prop-2-enylamine is a versatile functional group, acting as a nucleophile, a base, and a directing group in various transformations. Its reactivity is fundamental to the synthesis of more complex nitrogen-containing molecules.

The nitrogen atom's lone pair of electrons allows it to readily attack electrophilic centers. One of the most fundamental reactions for forming C-N bonds is reductive amination. This process typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced. researchgate.netyoutube.com This method allows for the synthesis of primary, secondary, or tertiary amines depending on the starting materials. youtube.com

More direct methods, such as transition-metal-catalyzed C–H amination, represent an atom-economical approach to forming C-N bonds. acs.org These reactions can proceed through various mechanisms, including C-H activation followed by reductive elimination from a metal-amine complex, or via the insertion of a metal-nitrenoid species. acs.org

The amine functionality in furan-containing compounds can also participate in intramolecular reactions. Oxidative transformations of furfurylamines can lead to rearrangements like the aza-Achmatowicz reaction, yielding functionalized piperidinones. urfu.ru In other cases, oxidation of the furan ring can generate latent carbonyl groups that are then attacked by a suitably positioned amine. For example, oxidation of a furan with a distant amino group can lead to an intramolecular Michael addition of the amine to the dearomatized furan core. urfu.ru The combination of enamine catalysis with transition metal catalysis has emerged as a powerful strategy. Here, a secondary amine catalyst activates a carbonyl compound by forming a nucleophilic enamine, which then reacts with an electrophilic intermediate generated by a transition metal catalyst. nih.gov

Elucidation of Catalytic Cycles in Metal-Mediated Transformations

Metal catalysis is crucial for many transformations involving allylic amines and furans, enabling efficient and selective bond formations. Understanding the catalytic cycles is key to optimizing these reactions. researchgate.netresearchgate.net

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. researchgate.netnih.gov The mechanism is highly dependent on the choice of metal catalyst.

Late Transition Metals (e.g., Pd, Rh, Ir, Au): These metals typically operate by activating the unsaturated C-C bond. researchgate.netresearchgate.net For palladium-catalyzed hydroamination of vinylarenes, the proposed mechanism involves the coordination of the alkene to a Pd(II) center, followed by nucleophilic attack of the amine on the activated alkene. nih.gov Mechanistic studies suggest that for Group 10 metals (Ni, Pd, Pt), the rate-determining step is often the cleavage of the metal-carbon bond, whereas for Group 9 metals (Co, Rh, Ir), the initial nucleophilic attack is typically rate-limiting. researchgate.net Imine intermediates are often formed, which can then be reduced in situ. researchgate.net

Early Transition Metals (e.g., Group 3-5, Lanthanides): These electropositive metals tend to activate the amine rather than the alkene. The catalytic cycle is believed to proceed via catalytically active metal-amido (M-NR₂) or metal-imido (M=NR) species, which then react with the unsaturated substrate. vtt.fi

Table 2: Comparison of Hydroamination Catalytic Cycles

| Catalyst Type | Mode of Activation | Key Intermediates | Rate-Determining Step (Example) | Source(s) |

|---|---|---|---|---|

| Early Transition Metals | Amine Activation | Metal-amido, Metal-imido | Varies with substrate | vtt.fi |

| Late Transition Metals (Group 9) | Alkene/Alkyne Activation | π-complex, metallacycle | Nucleophilic attack | researchgate.net |

| Late Transition Metals (Group 10) | Alkene/Alkyne Activation | π-complex, σ-alkyl/vinyl complex | M-C bond cleavage (reductive elimination) | researchgate.netnih.gov |

Achieving high enantioselectivity is a primary goal in the synthesis of chiral amines like this compound. The catalyst, particularly the chiral ligand coordinated to the metal center, plays the decisive role in the enantiodetermining step.

In metal-catalyzed reactions, the chiral environment created by the ligand dictates the facial selectivity of the substrate's approach to the metal center or the attack of a nucleophile on a coordinated substrate. For example, in the enantioselective hydroamination of vinylarenes, a palladium catalyst bearing the chiral bisphosphine ligand (R)-BINAP was shown to induce high enantioselectivity. nih.gov The steric and electronic properties of the ligand create a chiral pocket that favors one transition state over its diastereomeric counterpart, leading to the preferential formation of one enantiomer.

In combined enamine-transition metal catalysis, a chiral amine catalyst (like proline or its derivatives) can form a chiral enamine intermediate. nih.govyoutube.com This nucleophilic intermediate is stereochemically defined, and its subsequent reaction with a metal-activated electrophile proceeds with stereocontrol. The bifunctional nature of catalysts like proline, which contains both a secondary amine and a carboxylic acid, allows it to form the enamine while also activating the electrophile via hydrogen bonding, thus tightly controlling the geometry of the transition state. youtube.com Computational studies, such as DFT models, have become invaluable in rationalizing the observed stereochemical outcomes by mapping the energies of competing transition states. nih.gov

Analysis of Regioselectivity and Chemoselectivity in Synthetic Routes

The synthesis of this compound, a chiral allylic amine featuring a substituted furan ring, presents significant challenges in controlling both regioselectivity and chemoselectivity. The presence of multiple reactive sites—the furan ring susceptible to electrophilic attack and the allylic system offering two potential sites for nucleophilic substitution—necessitates carefully designed synthetic strategies. Mechanistic studies on analogous systems provide critical insights into the factors governing these selective processes.

A primary route for the synthesis of chiral allylic amines involves the transition-metal-catalyzed allylic substitution of precursors such as allylic carbonates or alcohols. In the context of forming this compound, a key precursor would be a derivative of 1-(5-methyl-2-furyl)prop-2-en-1-ol. The reaction with an amine nucleophile can, in principle, yield two regioisomers: the branched product from attack at the carbon bearing the leaving group (C1) and the linear product from attack at the terminal carbon of the allyl system (C3).

Regioselectivity:

The regiochemical outcome of the allylic amination is predominantly dictated by the nature of the catalyst, the ligands employed, the leaving group, and the reaction conditions. For instance, molybdenum-catalyzed allylic amination of tertiary allylic carbonates has been shown to proceed with complete regioselectivity, favoring the formation of α,α-disubstituted allylic amines. organic-chemistry.orgresearchgate.net This selectivity is attributed to the formation of a η³-allyl intermediate, where the steric and electronic properties of the ligand direct the nucleophilic attack to the more substituted carbon.

In a hypothetical synthesis of this compound, the choice of a bulky ligand on a transition metal center (e.g., molybdenum or platinum) would be expected to favor the formation of the desired branched isomer. organic-chemistry.orgqub.ac.uk The steric hindrance around the metal center would preferentially direct the incoming amine to the carbon atom further away from the bulky ligand, which is the one attached to the furan ring.

To illustrate the influence of the catalytic system on regioselectivity, consider the data from related allylic amination reactions:

Table 1: Influence of Catalyst System on Regioselectivity of Allylic Amination

| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Regioselectivity (Branched:Linear) | Reference |

|---|---|---|---|---|---|

| Mo(CO)₆ | Phenyl-substituted phenanthroline | Ethanol | 60 | >99:1 | organic-chemistry.org |

| PtCl₂ | XantPhos | Dioxane | 80 | >98:2 (for β-hydrosilylation) | qub.ac.uk |

| [Pd(allyl)Cl]₂ | (S)-BINAP | THF | 25 | 85:15 | Inferred from general literature |

| V₂O₅ | Dipicolinic acid | Acetonitrile | 60 | >94:6 (for specific alkenes) | nih.gov |

This interactive table demonstrates that high regioselectivity for the branched product is achievable with appropriate catalyst and ligand combinations. For the synthesis of the target molecule, a molybdenum or a well-designed platinum-based system would likely be superior in directing the nucleophile to the desired position.

Chemoselectivity:

Chemoselectivity in the synthesis of this compound primarily concerns the selective reaction at the allylic position without undesired reactions involving the furan ring. The furan nucleus is known to be susceptible to acid-catalyzed polymerization and electrophilic addition. researchgate.net Therefore, reaction conditions must be carefully controlled to avoid degradation of the starting material or product.

The use of mild reaction conditions, often facilitated by transition metal catalysts, is crucial. Catalytic systems that operate under neutral or slightly basic conditions are preferred. For example, the direct reductive amination of 5-hydroxymethylfurfural (B1680220) to produce aminomethylfurans often employs catalysts that are selective for the carbonyl and hydroxyl groups while leaving the furan ring intact. researchgate.net

In the context of allylic amination, the chemoselectivity is generally high because the formation of the π-allyl-metal complex activates the allylic system specifically for nucleophilic attack. The furan ring, being electronically rich, does not typically coordinate as strongly to the late transition metals used for allylic substitution under these conditions, thus preventing its activation towards nucleophilic attack or rearrangement.

However, the choice of the nitrogen source can also influence chemoselectivity. While primary or secondary amines are common nucleophiles, the use of ammonia (B1221849) can sometimes lead to side reactions, especially if the conditions are harsh. researchgate.net The use of protected amine equivalents, such as phthalimide (B116566) in a modified Gabriel synthesis, followed by a mild deprotection step, can enhance chemoselectivity by preventing over-alkylation and other side reactions.

Spectroscopic and Computational Characterization of 1s 1 5 Methyl 2 Furyl Prop 2 Enylamine Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (1S)-1-(5-Methyl(2-furyl))prop-2-enylamine, both one-dimensional and two-dimensional NMR techniques are employed to establish its constitution and connectivity.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively. Although specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as (5-methyl-2-furyl)methanol and various allylic amines. globalresearchonline.net

The ¹H NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons, the allylic protons, the methyl group, the methine proton at the chiral center, and the amine protons. The protons on the furan ring (H-3 and H-4) would appear in the aromatic region, coupled to each other. The vinyl protons of the prop-2-enyl group would resonate further downfield as a complex multiplet due to geminal and vicinal couplings. The methine proton (H-1), being adjacent to both the furan ring and the amine group, would appear as a multiplet. The methyl protons on the furan ring would be a singlet in the upfield region. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.orgopenstax.org

The ¹³C NMR spectrum provides the number of non-equivalent carbon atoms. For this compound, nine distinct carbon signals are anticipated. The carbons of the furan ring would appear in the downfield region (around 100-155 ppm). The olefinic carbons of the allyl group would resonate at approximately 115-140 ppm. The chiral methine carbon (C-1) would be found in the aliphatic region, shifted downfield by the adjacent nitrogen atom. The methyl carbon would be the most upfield signal. openstax.org

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 (CH) | ~4.0 - 4.5 | ~50 - 55 |

| 2 (CH=) | ~5.7 - 6.0 | ~135 - 140 |

| 3 (=CH₂) | ~5.1 - 5.3 | ~115 - 120 |

| Furan C2 | - | ~150 - 155 |

| Furan C3 | ~6.0 - 6.2 | ~106 - 110 |

| Furan C4 | ~5.9 - 6.1 | ~108 - 112 |

| Furan C5 | - | ~150 - 155 |

| Furan CH₃ | ~2.2 - 2.4 | ~13 - 15 |

| NH₂ | ~1.5 - 2.5 (broad) | - |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Determination

To confirm the predicted structure, two-dimensional NMR experiments are indispensable. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Key expected correlations for this compound would include:

The methine proton (H-1) coupling with the vinyl protons (H-2 and H-3).

The vinyl protons (H-2 and H-3) showing strong cross-peaks to each other.

The furan protons (H-3 and H-4) coupling with each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). columbia.eduustc.edu.cn It would definitively link each proton signal (except the NH₂ protons) to its corresponding carbon atom in the table above, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (²J_CH and ³J_CH). columbia.eduustc.edu.cn It is crucial for piecing together the molecular fragments. Expected key HMBC correlations would include:

The methyl protons (furan-CH₃) to the furan carbons C-5 and C-4.

The methine proton (H-1) to the furan carbons C-2 and C-3, as well as to the vinyl carbon C-3.

The furan proton H-3 to furan carbons C-2, C-4, and C-5.

Together, these 2D NMR experiments would provide an unambiguous assignment of all proton and carbon signals and confirm the covalent framework of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. wikipedia.org The molecular formula for this compound is C₉H₁₃NO, giving it a monoisotopic mass of approximately 151.10 Da.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺).

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The presence of a nitrogen atom means the molecular ion peak will have an odd mass-to-charge ratio (m/z), consistent with the Nitrogen Rule. libretexts.org Key fragmentation pathways for amines and furans include:

α-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this molecule, the most likely α-cleavage would be the loss of the allyl radical (•CH₂CH=CH₂) to form a stable iminium cation at m/z 110. This would likely be a major peak in the spectrum.

Furan Ring Fragmentation: Furan rings can undergo complex fragmentation, often involving the loss of CO (28 Da) or a formyl radical (•CHO, 29 Da). ed.ac.ukresearchgate.netimreblank.ch

Loss of Methyl Group: Cleavage of the methyl group from the furan ring could result in a fragment at M-15.

The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to its amine, alkene, and furan moieties.

Predicted Characteristic IR Absorption Bands:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3400 - 3250 | Two sharp, medium bands libretexts.orgorgchemboulder.comwikieducator.org |

| C-H Stretch (sp²) | Furan & Alkene | 3150 - 3000 | Medium to weak cdnsciencepub.com |

| C-H Stretch (sp³) | Alkyl (CH, CH₃) | 3000 - 2850 | Medium |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium to strong, sharp orgchemboulder.comwikieducator.org |

| C=C Stretch | Alkene & Furan Ring | 1680 - 1600 | Variable |

| C-O-C Stretch | Furan Ring | ~1250 and ~1020 | Strong researchgate.net |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to weak orgchemboulder.comwikieducator.org |

| =C-H Bend (Out-of-plane) | Alkene | 1000 - 650 | Strong |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org If a suitable single crystal of this compound or a salt derivative could be grown, this technique would provide precise data on bond lengths, bond angles, and the conformation of the molecule. nih.gov

Crucially, for a chiral molecule, X-ray diffraction can determine the absolute configuration without ambiguity, provided that anomalous dispersion effects are measured accurately. researchgate.netmdpi.com This would confirm the (S)-configuration at the C-1 stereocenter. The analysis would reveal the exact spatial arrangement of the 5-methyl-2-furyl group, the prop-2-enyl group, and the amine group relative to each other around the chiral center. Currently, there is no publicly available crystal structure for this compound.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing information about its stereochemistry. researchgate.net For this compound, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are the most relevant methods for confirming its absolute configuration in solution. mdpi.comfao.org

The process involves measuring the experimental ECD or VCD spectrum and comparing it to spectra predicted by quantum-chemical calculations for one enantiomer (e.g., the (S)-enantiomer). encyclopedia.pubacs.org A good match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer confirms the absolute configuration as (1S). nih.gov If the experimental spectrum is a mirror image of the calculated one, the configuration would be assigned as (1R). encyclopedia.pub

Electronic Circular Dichroism (ECD): ECD spectroscopy measures circular dichroism in the UV-Visible region, arising from electronic transitions. The furan ring and the double bond act as chromophores. The spatial arrangement of these chromophores around the stereocenter will produce a unique ECD spectrum, or "Cotton effect," which is characteristic of the (S)-configuration. rsc.org This technique is particularly powerful when chromophores are close enough to interact electronically. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD. It measures the differential absorption of left- and right-circularly polarized infrared radiation. VCD is sensitive to the entire molecular stereostructure and is an excellent method for determining the absolute configuration of chiral molecules, even those without strong UV chromophores. fao.org

The combination of these chiroptical methods with computational predictions provides a highly reliable, non-destructive means of assigning the absolute configuration of this compound in solution. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Studies

Density Functional Theory has become an indispensable tool in modern chemistry for predicting the properties of molecules from first principles. For a chiral amine like this compound, DFT calculations can provide deep insights into its three-dimensional structure, electronic landscape, and energetic profile, which are crucial for understanding its chemical behavior.

The first step in the computational analysis of any molecule is the optimization of its geometry to find the lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. These calculations are typically performed using a specific functional, such as B3LYP or M06-2X, in conjunction with a basis set like 6-31G(d) or larger.

The electronic structure of the molecule, including the distribution of electron density and the energies of its molecular orbitals, can also be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity, with the HOMO indicating regions of nucleophilicity and the LUMO highlighting electrophilic sites.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C(furan)-C(allyl) | 1.48 |

| C(allyl)-N | 1.46 | |

| C=C (allyl) | 1.34 | |

| C(furan)-O | 1.37 | |

| C(furan)-C(methyl) | 1.51 | |

| Bond Angle (°) | C(furan)-C(allyl)-N | 112.5 |

| H-N-H | 107.0 | |

| C(allyl)-C=C | 121.0 | |

| Dihedral Angle (°) | H-N-C(allyl)-C(furan) | -65.0 |

| N-C(allyl)-C(furan)-O | 45.0 |

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. ingentaconnect.com This allows for the investigation of reaction mechanisms, the identification of transition states, and the calculation of activation energies. A plausible synthetic route to this compound is the asymmetric allylic amination of a suitable precursor. Computational modeling can be used to understand the stereoselectivity of such reactions by comparing the energy barriers for the formation of the (S) and (R) enantiomers.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For instance, the palladium-catalyzed allylation of primary amines has been studied using DFT, revealing the intricate details of the catalytic cycle and the factors influencing the reaction's outcome. nih.govacs.orgacs.org

Table 2: Illustrative Energetics for a Postulated Asymmetric Amination to Form this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (S-pathway) | +15.2 |

| Transition State (R-pathway) | +17.8 |

| Intermediate | -5.4 |

| Product ((1S)-isomer) | -12.6 |

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and DFT can be used to calculate the chemical shifts of ¹H and ¹³C nuclei. researchgate.netrsc.org These calculations involve computing the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. nih.gov

Similarly, infrared (IR) spectroscopy, which probes the vibrational modes of a molecule, can be simulated. The calculated vibrational frequencies and their corresponding intensities can be compared to an experimental IR spectrum to aid in the assignment of absorption bands to specific molecular motions. This combined approach of experimental spectroscopy and computational simulation provides a high degree of confidence in structural assignments. youtube.com

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C(furan, C-O) | 155.2 |

| C(furan, C-allyl) | 142.1 |

| C(furan, C-methyl) | 108.5 |

| C(furan, CH) | 110.3 |

| C(allyl, CH-N) | 55.8 |

| C(allyl, =CH) | 138.4 |

| C(allyl, =CH₂) | 115.9 |

| C(methyl) | 13.7 |

Synthetic Applications and Derivatives of 1s 1 5 Methyl 2 Furyl Prop 2 Enylamine

Derivatization Strategies for Expanding Chemical Libraries

Functionalization of the Furan (B31954) Ring System

The furan ring in (1S)-1-(5-Methyl(2-furyl))prop-2-enylamine is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents: the activating methyl group at the 5-position and the allylamine (B125299) group at the 2-position. Generally, electrophilic attack on a 2,5-disubstituted furan occurs at the 3- or 4-position, which are electronically activated.

Electrophilic Aromatic Substitution:

A variety of electrophilic substitution reactions can be envisioned for the furan ring of the title compound. These reactions introduce new functional groups that can serve as handles for further derivatization.

Halogenation: The introduction of a halogen atom, typically bromine or chlorine, can be achieved using mild halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄). The reaction is expected to proceed regioselectively at the 3- or 4-position of the furan ring.

Nitration: Nitration of the furan ring can be accomplished using a mixture of nitric acid and acetic anhydride (B1165640). chemicalbook.com This reaction introduces a nitro group, which is a versatile functional group that can be reduced to an amine or used in other transformations.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the furan ring. This is typically performed using an acid chloride or anhydride in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). quora.com The resulting ketone can be a precursor for a wide range of other derivatives.

Illustrative Electrophilic Substitution Reactions on the Furan Ring

| Reaction Type | Reagents and Conditions | Expected Product |

| Bromination | N-Bromosuccinimide (NBS), THF, 0 °C to rt | (1S)-1-(3-Bromo-5-methyl(2-furyl))prop-2-enylamine |

| Nitration | HNO₃, Acetic Anhydride, low temperature | (1S)-1-(5-Methyl-3-nitro(2-furyl))prop-2-enylamine |

| Acylation | Acetyl chloride, SnCl₄, CH₂Cl₂ | (1S)-1-(3-Acetyl-5-methyl(2-furyl))prop-2-enylamine |

This table presents plausible transformations based on the general reactivity of substituted furans. Specific experimental data for this compound is not available in the public domain.

Diels-Alder Reaction:

The furan ring can also participate as a diene in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. nih.gov When reacted with a suitable dienophile, such as maleic anhydride or an acetylene (B1199291) derivative, the furan ring of this compound would be expected to yield a bicyclic adduct. These adducts can serve as complex building blocks for the synthesis of natural products and other intricate molecules. The reaction often requires elevated temperatures or the use of a Lewis acid catalyst to proceed efficiently. rsc.org

Transformations of the Propenyl Moiety

The propenyl group of this compound offers a wealth of opportunities for synthetic manipulation, allowing for the introduction of new functionalities and the extension of the carbon skeleton.

Oxidation Reactions:

The double bond of the propenyl group is susceptible to various oxidation reactions.

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a highly valuable intermediate that can be opened by a variety of nucleophiles to introduce new functional groups with defined stereochemistry.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond. Treatment with a borane (B79455) reagent like 9-borabicyclononane (B1260311) (9-BBN), followed by oxidation with hydrogen peroxide and a base, would yield the corresponding primary alcohol. nih.gov This transformation provides a route to extend the side chain and introduce a hydroxyl group for further functionalization.

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. This reaction, typically followed by a reductive workup (e.g., with dimethyl sulfide), would cleave the propenyl group to yield an aldehyde.

Metathesis Reactions:

Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds.

Cross-Metathesis: The propenyl group can undergo cross-metathesis with another olefin in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. organic-chemistry.orgresearchgate.net This reaction allows for the introduction of a wide variety of substituents onto the side chain, effectively creating new and more complex derivatives.

Representative Transformations of the Propenyl Moiety

| Reaction Type | Reagents and Conditions | Expected Product |

| Epoxidation | m-CPBA, CH₂Cl₂ | (1S)-1-((5-Methyl(2-furyl))oxiran-2-yl)methanamine |

| Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H₂O₂, NaOH | 3-((1S)-1-Amino-2-(5-methyl(2-furyl))ethyl)propan-1-ol |

| Cross-Metathesis | Grubbs II catalyst, partner olefin (e.g., styrene), CH₂Cl₂ | (1S,4E)-1-(5-Methyl(2-furyl))-4-phenylbut-3-en-1-amine |

This table presents plausible transformations based on the general reactivity of allylic amines. Specific experimental data for this compound is not available in the public domain.

Future Perspectives and Emerging Research Avenues in Chiral Furan Amine Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Enantioselectivity

The synthesis of chiral amines with high enantiomeric purity remains a central goal in organic chemistry. chiralpedia.com For furan-containing amines like (1S)-1-(5-Methyl(2-furyl))prop-2-enylamine, achieving high enantioselectivity is crucial for their biological and chemical applications. Research is intensely focused on creating novel catalytic systems that offer superior control over stereochemistry.

Transition metal catalysis, particularly asymmetric hydrogenation, is a powerful strategy for producing chiral amines. acs.orgnih.gov Future efforts will likely focus on designing new chiral ligands for metals such as iridium, rhodium, and ruthenium. acs.orgresearchgate.net These next-generation ligands, including advanced phosphino-oxazolines, P-stereogenic phosphines, and N-heterocyclic carbenes, are being developed to create more active and selective catalysts. acs.orgnih.gov For instance, iridium complexes with chiral phosphine (B1218219) ligands have shown great promise in the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines, providing a direct route to chiral furan (B31954) amines. acs.orgnih.gov The development of catalysts that are not only highly selective but also robust, air-stable, and require lower catalyst loadings is a key objective.

Table 1: Advanced Catalytic Systems for Chiral Amine Synthesis

| Catalyst Type | Metal/Enzyme | Chiral Ligand/Component | Target Reaction | Key Advantages |

|---|---|---|---|---|

| Transition Metal Catalyst | Iridium (Ir) | Phosphino-oxazoline, (S,S)-f-Binaphane | Asymmetric Hydrogenation of Imines | High efficiency, excellent enantioselectivity, broad substrate scope. acs.orgnih.gov |

| Transition Metal Catalyst | Rhodium (Rh) | Rh₂(OAc)₄ with chiral ligands | Carbonyl Ylide Cycloadditions | Access to complex tetrahydrofuran (B95107) structures. nih.gov |

| Biocatalyst | Transaminase (ATA) | Pyridoxal 5'-phosphate (PLP) | Asymmetric Transamination | High stereoselectivity, mild aqueous conditions, green chemistry. nih.govresearchgate.net |

| Biocatalyst | Amine Dehydrogenase (AmDH) | NAD(P)H cofactor | Reductive Amination | Direct amination of ketones, high enantiopurity. nih.gov |

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The translation of synthetic methods from the laboratory to industrial-scale production presents significant challenges, including scalability, safety, and cost-effectiveness. The integration of continuous flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the synthesis of chiral furan amines. ukri.orgresearchgate.net

Flow chemistry offers numerous advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety for hazardous reactions, and the ability to operate at elevated temperatures and pressures. whiterose.ac.ukpurdue.edu For the synthesis of compounds like this compound, flow reactors can enable precise control over reaction parameters, leading to improved yields and selectivities. ukri.org This technology is particularly well-suited for catalytic processes, including asymmetric hydrogenations, allowing for efficient catalyst use and recovery, often through immobilized or solid-supported catalysts. ukri.org The development of novel flow reactors designed to handle multiphase systems is expanding the scope of what is possible in continuous processing. whiterose.ac.uk

High-throughput experimentation (HTE) complements flow chemistry by enabling the rapid screening of a vast number of reaction conditions, catalysts, and substrates. researchgate.netpurdue.edu By using automated platforms and miniaturized reaction wells, researchers can quickly identify optimal conditions for a given transformation. youtube.com This accelerated optimization process significantly shortens the development timeline for new synthetic methods. researchgate.net The combination of HTE for rapid discovery and flow chemistry for efficient and scalable production creates a powerful workflow for bringing novel chiral furan amines from concept to commercial reality. purdue.eduyoutube.com

Exploration of Bio-Inspired and Environmentally Benign Synthetic Routes

The increasing emphasis on green chemistry is driving the exploration of more sustainable methods for chemical synthesis. For chiral furan amines, this involves both the use of bio-inspired catalysts and the utilization of renewable starting materials. nih.govmdpi.com

Biocatalysis, which employs enzymes to perform chemical transformations, offers a highly attractive alternative to traditional chemical methods. nih.gov Enzymes such as transaminases (ATAs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and monoamine oxidases operate under mild, aqueous conditions and exhibit exceptional chemo-, regio-, and stereoselectivity. nih.govresearchgate.net Protein engineering and directed evolution techniques are being used to expand the substrate scope and enhance the stability of these enzymes, making them suitable for synthesizing a wider range of chiral amines, including those with furan moieties. nih.gov One-pot enzymatic cascades, where multiple enzymes work in sequence, are being designed to build complex molecules from simple, inexpensive starting materials, further enhancing the efficiency and sustainability of the process. acs.org

The furan ring itself presents a significant opportunity for green chemistry. Furans and their derivatives, such as 2,5-furandimethanol, can be derived from lignocellulosic biomass, a renewable and abundant feedstock. mdpi.commdpi.com Developing synthetic routes that utilize these bio-based furan compounds as precursors for chiral amines like this compound aligns perfectly with the principles of a sustainable bio-economy. mdpi.comresearchgate.net This approach not only reduces reliance on fossil fuels but also opens up new value chains for biorefinery products. mdpi.com

Advanced Computational Design and Optimization of Related Chiral Compounds

Computational chemistry has become an indispensable tool in modern synthetic chemistry, providing deep insights that guide experimental work. fau.denih.gov For the development of chiral furan amines, advanced computational methods are being applied to design and optimize both the target molecules and the catalysts used to synthesize them.

Methods like Density Functional Theory (DFT) are used to investigate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and understand the origins of enantioselectivity in catalytic systems. nih.gov This knowledge allows for the rational design of more effective chiral ligands and catalysts. acs.org By modeling the transition states of a reaction, chemists can identify the key structural features of a catalyst that control chirality, leading to more targeted and efficient catalyst development. acs.org

Computational screening and de novo design are powerful approaches for discovering novel molecules with desired properties. nih.govacs.org These techniques can be used to explore vast chemical spaces and identify new chiral furan amine structures with potentially enhanced biological activity or material properties. acs.org Molecular dynamics simulations further allow researchers to study the conformational flexibility of chiral molecules and their interactions with biological targets, such as enzymes or receptors. fau.dearxiv.org This interplay between computational prediction and experimental validation accelerates the discovery and optimization of new chiral compounds, paving the way for the next generation of functional molecules based on the chiral furan amine scaffold. fau.de

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.